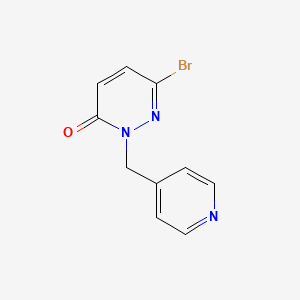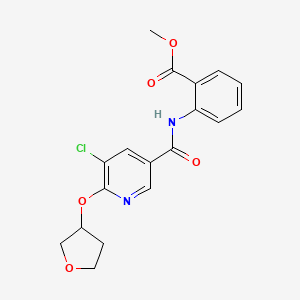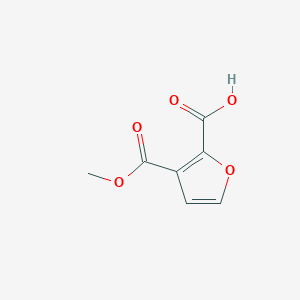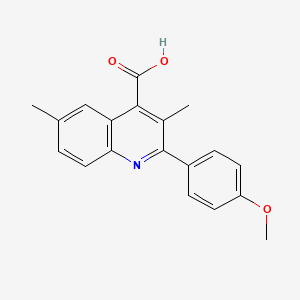
2-Methyl-5-(1-prop-2-enoylpiperidin-4-yl)pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-5-(1-prop-2-enoylpiperidin-4-yl)pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C13H17N3O3. It is a pyrazole derivative, which is a class of compounds that have a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains a prop-2-enoylpiperidin-4-yl group and a carboxylic acid group.Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 263.297. Other physical and chemical properties specific to this compound are not available in the search results.Direcciones Futuras
The future directions for “2-Methyl-5-(1-prop-2-enoylpiperidin-4-yl)pyrazole-3-carboxylic acid” and other pyrazole derivatives could involve further exploration of their synthesis techniques and biological activity . As pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals, they could continue to be a focus of many techniques .
Propiedades
IUPAC Name |
2-methyl-5-(1-prop-2-enoylpiperidin-4-yl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-12(17)16-6-4-9(5-7-16)10-8-11(13(18)19)15(2)14-10/h3,8-9H,1,4-7H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRQTFCVPSPWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCN(CC2)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)


![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)



![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)
![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)